molecular formula C21H19BrN2O B3002181 2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 1351599-71-7

2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B3002181
CAS No.: 1351599-71-7
M. Wt: 395.3
InChI Key: VMKPZRXOONMVAO-UHFFFAOYSA-N
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Description

2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide (CAS 1351599-71-7) is a synthetic benzamide derivative with a molecular formula of C21H19BrN2O and a molecular weight of 395.3 . This compound is characterized by a multifunctional structure incorporating a 2-bromobenzamide core, a phenethyl group, and a pyridin-2-ylmethyl substituent on the nitrogen atom. Its structure suggests potential as a versatile intermediate in organic synthesis and medicinal chemistry research. The presence of the bromine atom on the benzamide ring makes this compound a potential substrate for metal-catalyzed cross-coupling reactions, such as those used in the synthesis of complex polycyclic heterocycles . Furthermore, its structural features are analogous to other patented benzamide compounds that have been investigated as inhibitors of biological targets like the P2X7 receptor, which is implicated in inflammatory and neurological disorders . Related N-(2-aminoethyl) benzamide scaffolds have also been identified in phenotypic screening campaigns against infectious diseases, highlighting the research value of this chemical class in drug discovery . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-bromo-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O/c22-20-12-5-4-11-19(20)21(25)24(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKPZRXOONMVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:

    Amidation: The formation of the benzamide core involves the reaction of a carboxylic acid derivative with an amine. In this case, phenethylamine and pyridin-2-ylmethylamine are used.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the amines under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the benzamide core.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H19BrN2O
  • Molecular Weight : 395.3 g/mol
  • Structural Features : The compound consists of a benzamide core with a bromine atom, a phenethyl group, and a pyridin-2-ylmethyl group, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

2-Bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide serves as a building block for synthesizing various therapeutic agents. Its structural characteristics allow for modifications that can lead to compounds with enhanced pharmacological properties.

Case Studies :

  • A study demonstrated the synthesis of derivatives that exhibited potent activity against specific cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition Studies

The compound is utilized in biological studies focusing on enzyme inhibition and protein-ligand interactions . Its ability to interact with specific enzymes makes it a candidate for developing inhibitors that could regulate metabolic pathways.

Mechanism of Action :
The bromine atom and aromatic groups enhance binding affinity to enzyme active sites, potentially leading to the inhibition of target enzymes involved in disease processes.

Material Science

In material science, this compound is explored for its unique electronic properties, which can be harnessed in developing new materials with specific functionalities.

Applications :

  • Development of organic semiconductors.
  • Creation of sensors that respond to environmental stimuli due to the compound's reactive nature.

Mechanism of Action

The mechanism of action of 2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aromatic groups play a crucial role in binding to these targets, affecting their activity and function. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide and related benzamide derivatives:

Compound Name Substituents on Benzamide Core Key Functional Groups Molecular Weight (g/mol) Yield (%) Reference
This compound 2-Br, N-phenethyl, N-(pyridin-2-ylmethyl) Bromine, pyridine, phenethyl ~435 (estimated) N/A
N-Benzoyl-2-bromo-N-(pyridin-2-ylmethyl)benzamide (5g) 2-Br, N-benzoyl, N-(pyridin-2-ylmethyl) Bromine, benzoyl, pyridine 417.02 81
2-Nitro-N-(pyridin-2-ylmethyl)benzamide (JSF-2210) 2-NO₂, N-(pyridin-2-ylmethyl) Nitro, pyridine 258.2 80
4-Bromo-N-(pyridin-2-ylmethyl)benzamide 4-Br, N-(pyridin-2-ylmethyl) Bromine (para), pyridine ~315 (estimated) N/A
Sirtinol 2-Hydroxynaphthyl, N-phenethyl Hydroxynaphthyl, phenethyl 379.4 N/A

Key Observations :

  • Bromine Position : The 2-bromo substitution in the target compound contrasts with 4-bromo analogs (e.g., 4-bromo-N-(pyridin-2-ylmethyl)benzamide) , which may alter electronic properties and steric hindrance.
  • N-Substituents: The dual N-phenethyl and N-(pyridin-2-ylmethyl) groups distinguish the target compound from mono-substituted derivatives like JSF-2210 .
Physicochemical Properties
  • Molecular Weight : The target compound’s higher molecular weight (~435 g/mol) compared to JSF-2210 (258.2 g/mol) reflects the added phenethyl group and bromine atom .
  • Solubility: The pyridine moiety may improve aqueous solubility relative to fully nonpolar analogs (e.g., Sirtinol) .

Biological Activity

2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H18BrN3O. The presence of the bromine atom and the pyridine moiety is significant for its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound has been shown to inhibit specific enzymes and modulate signaling pathways that are crucial in cellular processes such as proliferation and apoptosis.

  • Enzyme Inhibition : The compound may inhibit kinases involved in cancer cell signaling, leading to reduced cell growth and increased apoptosis in malignant cells .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
MCF7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)18.0Inhibition of cell proliferation
HeLa (Cervical Cancer)14.0Modulation of apoptotic pathways

Antimicrobial Activity

The compound has also shown promising results against various microbial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Type Reference
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

Case Studies

  • Study on Anticancer Properties : A study investigated the effects of this compound on MCF7 cells, revealing that treatment led to a significant increase in apoptotic markers such as Annexin V-FITC positivity and caspase activation, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating that the compound effectively inhibited bacterial growth at concentrations lower than those required for standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving brominated benzoyl chloride intermediates and nucleophilic substitution with phenethylamine/pyridine derivatives. Key steps include:

  • Coupling reactions : Use pyridine as a base to facilitate amide bond formation under reflux conditions (e.g., 4 hours in acetone or dichloromethane) .
  • Purification : Column chromatography with silica gel and polar solvent mixtures (e.g., ethyl acetate/hexane) to isolate the product.
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of brominated benzoyl chloride) and employ anhydrous conditions to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on deshielded aromatic protons (δ 7.5–8.5 ppm for pyridine and brominated benzene) and splitting patterns to confirm substitution positions .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) to validate the core structure .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using single-crystal diffraction (e.g., R-factor < 0.06) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in bacterial enzyme inhibition assays?

  • Methodological Answer :

  • Assay standardization : Use consistent enzyme sources (e.g., recombinant acps-pptase) and control for bacterial strain variability .
  • Dose-response curves : Perform triplicate experiments with statistical validation (e.g., Duncan’s test, p < 0.05) to address outliers .
  • Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities with structurally similar inhibitors .

Q. What strategies are recommended for modifying the substituents on the pyridine or benzamide moieties to enhance target selectivity?

  • Methodological Answer :

  • Electron-withdrawing groups : Introduce trifluoromethyl (-CF₃) at the pyridine’s 4-position to improve metabolic stability and lipophilicity .
  • Steric effects : Replace phenethyl with bulkier alkyl chains (e.g., tert-butyl) to reduce off-target interactions .
  • SAR analysis : Compare IC₅₀ values of derivatives against bacterial vs. mammalian enzymes to identify selectivity drivers .

Q. How can computational modeling predict the compound’s interaction with non-traditional targets, such as covalent organic frameworks (COFs)?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculate adsorption energies on COF surfaces (e.g., COF-5) to assess potential as a functionalization agent .
  • Molecular dynamics (MD) : Simulate pore accessibility using software like GROMACS to evaluate compatibility with COF architectures .

Methodological Challenges

Q. What are the critical challenges in scaling up the synthesis from milligram to gram quantities while maintaining purity?

  • Methodological Answer :

  • Solvent selection : Replace acetone with THF or DMF for better solubility in large-scale reactions .
  • Catalyst optimization : Use Pd/C (10% loading) under hydrogenation conditions to reduce byproducts during intermediate steps .
  • Quality control : Implement HPLC-MS to monitor batch consistency and detect trace impurities (<0.1%) .

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :

  • Computational validation : Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to simulate shifts and identify conformational mismatches .
  • Deuteration studies : Replace exchangeable protons (e.g., N–H) with deuterium to simplify splitting patterns .

Applications in Academic Research

Q. What role does this compound play in studying bacterial resistance mechanisms?

  • Methodological Answer :

  • Resistance profiling : Serial passage assays with E. coli to monitor mutations in acps-pptase over 20 generations .
  • Transcriptomics : RNA-seq analysis to identify upregulated efflux pumps or detoxification pathways .

Q. Can this compound serve as a template for developing fluorescence probes in cellular imaging?

  • Methodological Answer :

  • Derivatization : Attach fluorescein isothiocyanate (FITC) to the benzamide’s para-position via Suzuki coupling .
  • Validation : Confocal microscopy in HEK293 cells to assess localization (e.g., mitochondrial vs. cytoplasmic) .

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